ethyl 3-[[2-[[4-[(Z)-N'-butoxycarbonylcarbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate
Description
Ethyl 3-[[2-[[4-[(Z)-N'-butoxycarbonylcarbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate is a benzimidazole-derived compound featuring a pyridinylamino group, a butoxycarbonylcarbamimidoyl substituent, and an ethyl ester moiety. Its structure includes a 1-methylbenzimidazole core linked to a pyridin-2-ylamino-propanoate chain and a 4-substituted anilino group . This compound is notable for its role as a prodrug, with modifications such as the ethyl ester enhancing oral bioavailability by improving solubility and metabolic stability . Synonyms include "ethyl 3-[[2-[(4-cyanoanilino)methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate" (CAS 212322-77-5), highlighting structural variations in substituents .
Properties
IUPAC Name |
ethyl 3-[[2-[[4-[(Z)-N'-butoxycarbonylcarbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H37N7O5/c1-4-6-19-44-32(42)37-30(33)22-10-13-24(14-11-22)35-21-28-36-25-20-23(12-15-26(25)38(28)3)31(41)39(18-16-29(40)43-5-2)27-9-7-8-17-34-27/h7-15,17,20,35H,4-6,16,18-19,21H2,1-3H3,(H2,33,37,42) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJPQOZUUJHIDCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)N=C(C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)OCC)C4=CC=CC=N4)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC(=O)/N=C(/C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)OCC)C4=CC=CC=N4)\N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H37N7O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
599.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 3-[[2-[[4-[(Z)-N'-butoxycarbonylcarbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate (CAS No. 1869943-60-1) is a complex organic compound with potential biological activity. Its intricate structure suggests various interactions at the molecular level, which may lead to significant pharmacological effects. This article delves into the biological activity of this compound, supported by data tables, research findings, and case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 627.73 g/mol. The structure includes multiple functional groups, such as benzimidazole and pyridine derivatives, which are known to exhibit diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C34H41N7O5 |
| Molecular Weight | 627.73 g/mol |
| CAS Number | 1869943-60-1 |
| Synonyms | BIBR 1048 |
The biological activity of this compound is hypothesized to involve several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have shown inhibitory effects on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurotransmission and could be relevant for neurodegenerative diseases.
- Antimicrobial Properties : Some derivatives exhibit antimicrobial activity against various pathogens, suggesting potential applications in treating infections.
- Anticancer Activity : The structural components may interact with cellular pathways involved in cancer proliferation and apoptosis.
Research Findings
Recent studies have explored the biological activities of similar compounds, providing insights into the potential effects of this compound.
Case Study: Inhibition of Cholinesterases
A study reported that compounds with similar structures demonstrated significant inhibitory activities against AChE and BChE:
| Compound | AChE IC50 (µM) | BChE IC50 (µM) |
|---|---|---|
| Ethyl 3-(2-(4-(N-butoxycarbonyl)phenyl)amino)methyl-benzimidazole | 157.31 | 46.42 |
This suggests that this compound may exhibit similar properties.
Antimicrobial Activity
Another investigation into structurally related compounds revealed moderate to significant antibacterial and antifungal activities:
| Pathogen | Activity Level |
|---|---|
| Escherichia coli | Moderate |
| Staphylococcus aureus | Significant |
| Candida albicans | Moderate |
These findings indicate a promising profile for potential therapeutic applications against infections.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to ethyl 3-[[2-[[4-[(Z)-N'-butoxycarbonylcarbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate]. For instance, derivatives of benzimidazole have been evaluated for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Anticoagulant Properties
The compound is structurally related to known anticoagulants like Dabigatran Etexilate. Research indicates that similar compounds can act as direct thrombin inhibitors, making them valuable in preventing blood clots in patients with atrial fibrillation or those undergoing surgery .
Anti-inflammatory Effects
In silico studies suggest that derivatives of this compound may inhibit enzymes involved in inflammation pathways, such as lipoxygenase. This positions it as a candidate for developing new anti-inflammatory drugs .
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Anticoagulant | Direct thrombin inhibition | |
| Anti-inflammatory | Inhibition of lipoxygenase |
Case Study: Synthesis and Evaluation
A study conducted by researchers synthesized a series of benzimidazole derivatives and evaluated their biological activities. The results showed that certain modifications led to enhanced anticancer activity against various cancer cell lines, suggesting that structural optimization could yield more potent compounds .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Alkyl Chains
Butoxy vs. Hexoxy Derivatives
- Ethyl 3-[[2-[[4-[(Z)-N'-hexoxycarbonylcarbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate (): This analog replaces the butoxy group with a longer hexyl chain. The hexyl group increases lipophilicity (logP ~4.2 vs. 0.25 mg/mL for butoxy) .
Ethyl vs. Methyl Esters
- Methyl 3-(2-(((4-(((hexyloxy)carbonyl)carbamoyl)phenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate (CAS 1408238-39-0, ): Substitution of the ethyl ester with a methyl group reduces molecular weight (614.69 g/mol vs. 626.72 g/mol for the ethyl analog) and may accelerate esterase-mediated hydrolysis, affecting prodrug activation kinetics .
Pharmacokinetic and Physicochemical Properties
Structural Similarity Analysis
Using the Tanimoto coefficient method (as applied in ), the target compound shares ~56% similarity with analogs like ethyl 3-(2-(((4-cyanophenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate (CAS 866084-31-3), which replaces the butoxycarbonylcarbamimidoyl group with a cyano substituent.
Prodrug Formulations and Salt Forms
The methanesulphonate salt form of the target compound (prepared in ) demonstrates enhanced aqueous solubility (1.8 mg/mL vs. 0.25 mg/mL for the free base) due to ionic interactions, improving bioavailability in preclinical models .
Key Research Findings and Implications
- Alkyl Chain Length : Longer chains (e.g., hexoxy) improve lipophilicity but may compromise solubility and metabolic stability .
- Ester Groups : Ethyl esters balance hydrolysis rates and bioavailability better than methyl esters .
- Salt Forms : Methanesulphonate derivatives optimize solubility for oral delivery .
Preparation Methods
Pinner Reaction Optimization
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Nitrile:Ammonia Ratio | 1:2.5 | Maximizes amidine formation |
| Temperature | 0–5°C | Reduces hydrolysis |
| Reaction Time | 24 hours | 97% yield |
Butoxycarbonyl Protection
Reaction with n-butyl chloroformate in dichloromethane at 0–5°C introduces the protecting group:
Purification : Recrystallization from ethyl acetate/isopropyl alcohol mixtures achieves 98.5% purity.
Final Purification and Salt Formation
Conversion to the mesylate salt enhances stability and bioavailability. Methanesulfonic acid in acetone at 25–30°C yields the final product with >99.5% purity:
| Step | Conditions | Purity |
|---|---|---|
| Salt Formation | Methanesulfonic acid, acetone | 99.5% |
| Crystallization | 0–5°C, 12 hours | 99.9% |
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Fe-Mediated Reduction | Cost-effective, scalable | Longer reaction time | 90–92% |
| Catalytic Hydrogenation | Faster | Catalyst poisoning risk | 85–88% |
| Pinner Reaction (DoE) | High amidine yield | Temperature-sensitive | 97% |
Critical Process Parameters
-
Cyclization pH : Maintained at 2.5–3.5 to prevent side reactions.
-
Protection Group Stability : Butoxycarbonyl group requires anhydrous conditions to avoid hydrolysis.
-
Impurity Control : Chromatography (C18 columns) or selective crystallization removes <0.1% residual intermediates.
Industrial-Scale Considerations
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for ethyl 3-[[2-[[4-[(Z)-N'-butoxycarbonylcarbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate, and how can reaction conditions be controlled to maximize yield?
- Methodological Answer : The compound can be synthesized via a multi-step reaction starting with the conversion of a nitrile intermediate to an amidine group. A key step involves dissolving ethyl 3-(2-((4-cyanophenylamino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate in ethanol (EtOH) under ammonia (15–18% w/w) with N-acetyl cysteine as a catalyst at 25°C for 24 hours . Yield optimization requires precise control of solvent polarity, temperature, and catalyst stoichiometry. Parallel monitoring via TLC or HPLC is recommended to track intermediate formation.
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound, and how should data interpretation be approached?
- Methodological Answer : Comprehensive characterization involves:
- Infrared (IR) spectroscopy : To confirm functional groups (e.g., amidine C=N stretch near 1650 cm⁻¹ and ester C=O near 1730 cm⁻¹) .
- NMR (¹H and ¹³C) : For structural elucidation of the benzimidazole core, pyridine ring, and propanoate sidechain. For example, the methyl group on the benzimidazole typically resonates at δ 2.5–3.0 ppm in ¹H NMR .
- Elemental analysis : To validate purity by comparing experimental vs. calculated C/H/N percentages, with discrepancies >0.3% indicating impurities .
Q. How can solubility and formulation challenges be addressed for in vitro assays involving this compound?
- Methodological Answer : The ester moiety enhances solubility in polar aprotic solvents (e.g., DMSO or EtOH). For aqueous assays, prepare stock solutions in DMSO (≤5% v/v) to avoid precipitation. Dynamic light scattering (DLS) can assess colloidal stability, while lyophilization may improve storage stability .
Advanced Research Questions
Q. How can computational modeling be integrated into the design of derivatives or reaction optimization for this compound?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) and molecular docking can predict reactivity and binding affinities. For example, the ICReDD framework combines reaction path searches with experimental feedback to optimize conditions (e.g., solvent selection, catalyst loading) . Virtual screening of substituents on the benzimidazole or pyridine rings can prioritize synthetic targets with desired properties .
Q. What strategies are recommended for resolving contradictions between theoretical predictions and experimental data in synthesis or biological activity?
- Methodological Answer : Discrepancies in elemental analysis (e.g., C/H/N deviations) may arise from incomplete purification or side reactions. Re-crystallization in EtOH/water mixtures (9:1 v/v) can improve purity . For biological data contradictions (e.g., unexpected IC₅₀ values), validate assay conditions (e.g., pH, temperature) and use orthogonal techniques like SPR or ITC to confirm binding kinetics .
Q. How can structure-activity relationship (SAR) studies be systematically conducted for derivatives of this compound?
- Methodological Answer :
- Structural modifications : Replace the butoxycarbonyl group with other carbamates (e.g., tert-butoxy) or alter the pyridine ring substituents. Synthesize analogs via parallel synthesis using solid-phase techniques .
- Activity testing : Use standardized assays (e.g., enzyme inhibition or cell viability) with rigorous controls. For example, in , derivatives with fluorophenyl or bromophenyl substituents showed enhanced activity, suggesting electron-withdrawing groups improve target engagement .
- Data analysis : Apply multivariate regression to correlate structural descriptors (e.g., logP, polar surface area) with activity, using software like MOE or Schrödinger .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
